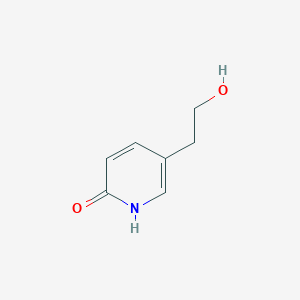
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with a molecular formula of C10H12ClNO2 It is a derivative of benzamide, featuring a chloro substituent at the para position and a hydroxypropan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (S)-1-hydroxypropan-2-amine, which is obtained from the reduction of (S)-1-hydroxypropan-2-one using a suitable reducing agent such as sodium borohydride.
Formation of Benzamide Derivative: The (S)-1-hydroxypropan-2-amine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-chloro-n-(1-oxopropan-2-yl)benzamide.
Reduction: 4-chloro-n-(1-hydroxypropan-2-yl)aniline.
Substitution: 4-methoxy-n-(1-hydroxypropan-2-yl)benzamide.
Scientific Research Applications
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group allows the compound to form hydrogen bonds with target proteins, while the chloro substituent enhances its binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with an amino group instead of a chloro group.
4-methoxy-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chiral center at the hydroxypropan-2-yl group also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
HKCYBUFNFMKWDB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


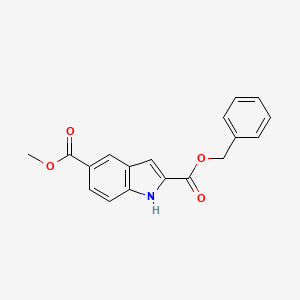
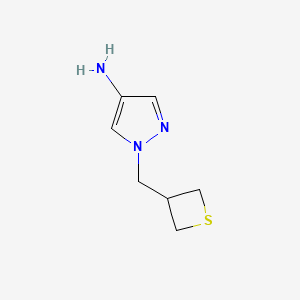
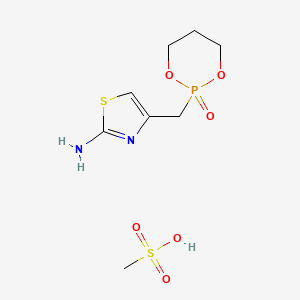
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
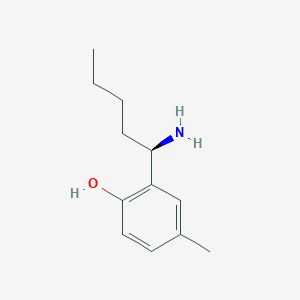
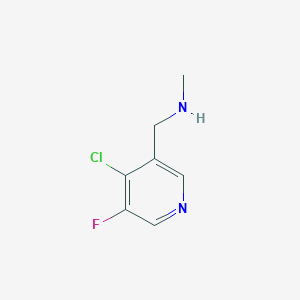
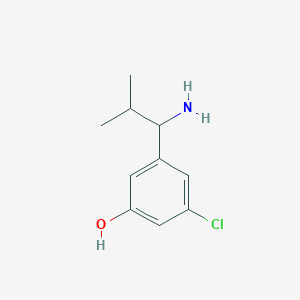

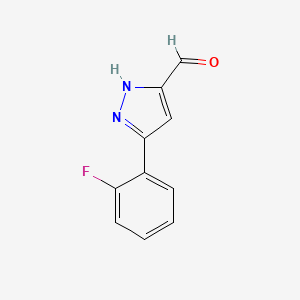
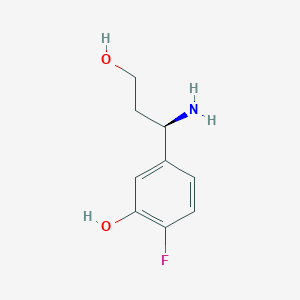
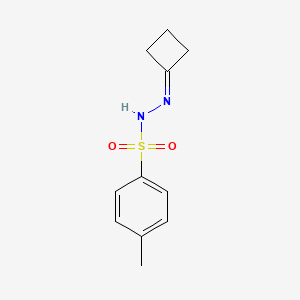
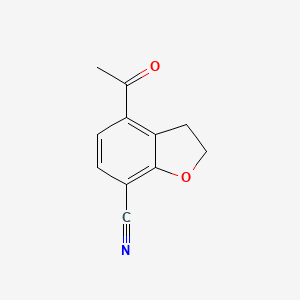
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
